molecular formula C15H22N2O3 B2648542 ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 860788-27-8

ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B2648542
CAS No.: 860788-27-8
M. Wt: 278.352
InChI Key: UBPAWNAYWSSXPV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate is a substituted tetrahydropyridine derivative featuring a 4-methoxyanilino group at the 4-position and an ethyl ester moiety at the 1-position.

Properties

IUPAC Name

ethyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-13(9-11-17)16-12-4-6-14(19-2)7-5-12/h4-7,13,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPAWNAYWSSXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines under acidic or basic conditions.

    Introduction of the Aniline Moiety: The methoxy-substituted aniline group can be introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile on the tetrahydropyridine ring.

    Esterification: The ethyl ester group can be introduced through an esterification reaction, typically involving the reaction of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the tetrahydropyridine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved can vary and may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound (Target Compound) C₁₅H₂₂N₂O₃ ~290.35* - Ethyl ester
- 4-Methoxyanilino
Electron-donating methoxy group enhances aromatic amine stability; ethyl ester may confer moderate lipophilicity.
tert-Butyl 4-(4-Isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate C₁₉H₃₀N₂O₂ 318.45 - tert-Butyl ester
- 4-Isopropylanilino
Bulkier tert-butyl ester increases steric hindrance, potentially slowing hydrolysis compared to ethyl esters.
tert-Butyl 4-[3-(Trifluoromethyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate C₁₇H₂₃F₃N₂O₂ 344.38 - tert-Butyl ester
- 3-CF₃ anilino
Electron-withdrawing CF₃ group alters electronic properties, possibly affecting binding interactions.
tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate C₁₄H₂₀N₂O₃S 296.38 - tert-Butyl ester
- Thiazole-formyl
Thiazole ring introduces aromaticity and a reactive aldehyde for further functionalization.
Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate C₁₄H₁₈BrNO₂ 312.20 - Benzyl ester
- Bromomethyl
Bromomethyl group serves as a leaving group, enabling nucleophilic substitution reactions.

*Note: Molecular weight estimated based on structural similarity to tert-butyl analogs; exact data unavailable in evidence.

Substituent Effects on Reactivity and Stability

  • Ester Groups : Ethyl esters (target compound) are generally more hydrolytically labile than tert-butyl esters (e.g., ), making them suitable for prodrug strategies. Tert-butyl variants (e.g., CAS 241499-44-5 ) offer enhanced steric protection, which is advantageous in protecting amine groups during multi-step syntheses.
  • Anilino Substituents: The 4-methoxy group in the target compound donates electron density via resonance, stabilizing the anilino nitrogen’s lone pair.
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., CAS 869901-02-0 ) introduce aromatic heterocycles, which can enhance π-π stacking interactions in drug-receptor complexes.

Biological Activity

Ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS Number: 860788-27-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 860788-27-8

The compound features a tetrahydropyridine ring, which is known for its role in various pharmacological activities. The presence of the methoxy and anilino groups may influence its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties, potentially protecting cells from oxidative stress .
  • Antimicrobial Properties : Some studies suggest that tetrahydropyridine derivatives possess antimicrobial effects. The specific interactions with microbial cell membranes and metabolic pathways are areas of ongoing research .
  • Neuroprotective Effects : The compound may have implications in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation .

Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant potential of various tetrahydropyridine derivatives demonstrated that this compound exhibited a notable reduction in oxidative stress markers in vitro. The compound was tested against standard antioxidants like ascorbic acid, showing comparable efficacy at certain concentrations.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, suggesting potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50

Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of related compounds found that this compound could inhibit neuronal apoptosis induced by oxidative stress in cultured neurons. This effect was mediated through the upregulation of Bcl-2 and downregulation of caspase-3, highlighting its potential for treating neurodegenerative diseases.

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